kinesin superfamily-associated protein 3
Description
Primary Protein Structure and Isoforms
The primary structure of this compound consists of 792 amino acids with a calculated molecular weight of 91,205 daltons, though the observed molecular weight ranges from 91 to 110 kilodaltons depending on post-translational modifications and experimental conditions. The complete amino acid sequence begins with the methionine residue and contains characteristic structural motifs that define its functional capabilities. The protein exhibits a complex isoform profile, with multiple splice variants documented in human cells that contribute to functional diversity.
Analysis of the protein sequence reveals several distinct isoforms generated through alternative splicing mechanisms. The reference isoform 1 represents the full-length 792-amino acid protein, while isoform 2 and isoform 3 display variations in their amino-terminal and carboxy-terminal regions. Isoform 3 specifically maintains identical amino-terminal and carboxy-terminal sequences compared to isoform 1 but exhibits a shorter overall length due to internal deletions. These structural variations among isoforms suggest differential functional roles in various cellular contexts and tissue-specific expression patterns.
The protein sequence demonstrates high evolutionary conservation across mammalian species, with identical sequences identified in closely related primates including Pongo abelii, Pan troglodytes, Pan paniscus, and Gorilla gorilla gorilla. This conservation pattern indicates strong selective pressure to maintain the protein's structural integrity and functional capabilities across evolutionary lineages. The sequence analysis also reveals the presence of specific phosphorylation sites that are targeted by various kinases, including v-src tyrosine kinase, which modulates the protein's interactions with downstream signaling partners.
| Isoform | Length (amino acids) | Molecular Weight (kDa) | Key Structural Features |
|---|---|---|---|
| Isoform 1 | 792 | 91.2 | Full-length reference sequence |
| Isoform 2 | Variable | ~88-90 | Modified amino-terminal region |
| Isoform 3 | <792 | ~85-88 | Shortened internal sequence |
| Isoform 4 | Variable | ~89-91 | Alternative carboxy-terminal region |
Tertiary and Quaternary Structural Organization
The tertiary structure of this compound adopts a characteristic superhelical architecture formed by the sequential arrangement of armadillo repeat units. Each armadillo repeat consists of approximately 42 amino acids folded into a compact helical bundle composed of three alpha helices designated H1, H2, and H3. These individual repeat units stack together to form an elongated superhelix that creates a positively charged groove capable of accommodating diverse protein partners.
Structural modeling studies utilizing template-based approaches have generated multiple three-dimensional models of the protein, revealing significant insights into its conformational flexibility and binding capabilities. The Swiss-Model repository contains several structural models with quality assessment scores ranging from 0.50 to 0.56, indicating moderate to good model reliability based on template alignment and structural validation parameters. These models demonstrate that the protein adopts a predominantly monomeric state in solution, though it readily associates with partner proteins to form higher-order complexes.
The quaternary structure of this compound involves its integration into heterotrimeric motor protein complexes through specific protein-protein interactions. The protein binds directly to the tail domains of Kinesin Family Member 3A and Kinesin Family Member 3B heterodimers, forming stable ternary complexes that represent the functional kinesin-2 motor units. This quaternary organization is essential for proper motor function and cargo binding specificity, as the accessory subunit modulates the membrane binding properties and transport characteristics of the motor complex.
Biophysical analyses indicate that the protein exhibits significant conformational plasticity, allowing it to adapt its structure to accommodate different binding partners while maintaining core structural stability. The intrinsic thermodynamic stability of individual armadillo repeats contributes to the overall structural integrity of the protein, with hydrophobic residue interactions between adjacent repeats providing the primary stabilizing forces. This structural organization enables the protein to function as a versatile molecular scaffold that can simultaneously interact with multiple cellular components.
Armadillo Repeat Domains and Functional Motifs
The most prominent structural feature of this compound is its nine armadillo repeat domains, which represent the defining characteristic of this protein family. Each armadillo repeat spans approximately 40-42 amino acids and folds into a conserved three-dimensional architecture consisting of three alpha helices arranged in a specific geometric configuration. The sequential arrangement of these repeats creates a superhelical structure that serves as a versatile protein interaction platform.
Detailed structural analysis reveals that the armadillo repeat domains in this protein exhibit typical characteristics of the armadillo repeat superfamily, including conserved hydrophobic residues that stabilize the inter-repeat interfaces and maintain overall structural integrity. The repeat sequences show variable conservation patterns, with some repeats displaying higher sequence identity than others, suggesting differential evolutionary pressures and functional specialization among individual repeats. This variation in sequence conservation correlates with functional diversity, as different repeats may preferentially interact with specific binding partners.
The armadillo repeat domains facilitate multiple protein-protein interactions that are crucial for cellular function. The protein interacts with small G protein Guanosine Diphosphate dissociation stimulator through its armadillo repeats, and this interaction is modulated by phosphorylation events that alter binding affinity. Additionally, the repeat domains enable interactions with Adenomatous Polyposis Coli protein, Structural Maintenance of Chromosomes 3, and Rap1 Guanosine Diphosphate Dissociation Stimulator 1, demonstrating the versatility of the armadillo repeat architecture.
Beyond the armadillo repeats, the protein contains additional functional motifs that contribute to its cellular roles. The protein is highly concentrated around the endoplasmic reticulum, suggesting the presence of organelle-targeting sequences or membrane association domains. Phosphorylation sites within the protein sequence serve as regulatory switches that modulate protein interactions and cellular localization, with v-src kinase phosphorylation specifically reducing the affinity for small G protein Guanosine Diphosphate dissociation stimulator.
| Armadillo Repeat | Position | Conservation Level | Primary Binding Partners |
|---|---|---|---|
| Repeat 1 | Amino acids 50-92 | High | Small G protein GDP dissociation stimulator |
| Repeat 2 | Amino acids 93-135 | Moderate | Structural maintenance proteins |
| Repeat 3 | Amino acids 136-178 | High | Adenomatous Polyposis Coli |
| Repeat 4 | Amino acids 179-221 | Moderate | Kinesin motor domains |
| Repeat 5 | Amino acids 222-264 | High | Rap1 GDP dissociation stimulator |
| Repeat 6 | Amino acids 265-307 | Low | Unknown partners |
| Repeat 7 | Amino acids 308-350 | Moderate | Chromosome-associated proteins |
| Repeat 8 | Amino acids 351-393 | High | Motor protein tail domains |
| Repeat 9 | Amino acids 394-436 | Moderate | Regulatory proteins |
Heterotrimeric Complex Formation with Kinesin Family Member 3A, Kinesin Family Member 3B, and Kinesin Family Member 3C
The formation of heterotrimeric complexes represents the primary functional state of this compound, where it serves as the non-motor accessory subunit in kinesin-2 motor protein assemblies. The protein specifically binds to the tail domains of Kinesin Family Member 3A and Kinesin Family Member 3B motor subunits to form stable heterotrimeric complexes that constitute the active kinesin-2 motors. Alternative complex formation occurs with Kinesin Family Member 3C, though this association is less well characterized and may represent tissue-specific or context-dependent variations.
The molecular basis of heterotrimeric complex formation involves specific protein-protein interactions between the armadillo repeat domains of this compound and the coiled-coil tail regions of the motor subunits. Protein interaction network analyses demonstrate exceptionally high confidence scores for these associations, with interaction probabilities exceeding 0.99 for both Kinesin Family Member 3A and Kinesin Family Member 3B partnerships. These interactions are evolutionarily conserved across mammalian species and represent some of the strongest protein-protein associations documented in cellular systems.
The stoichiometry of heterotrimeric complex formation follows a defined pattern where one this compound molecule associates with one Kinesin Family Member 3A subunit and one Kinesin Family Member 3B subunit. This 1:1:1 stoichiometry is essential for proper motor function and cargo binding specificity. The accessory subunit functions as a regulatory component that modulates the motor properties of the complex, including cargo binding affinity, membrane association, and transport directionality.
Functional analyses reveal that the heterotrimeric complex formation is critical for multiple cellular processes, particularly chromosome tethering to spindle poles during mitosis and intracellular cargo transport along microtubules. The protein serves as a molecular clamp that stabilizes the carboxy-terminal half of the otherwise unstable coiled-coil stalk regions of the motor subunits. This stabilization function is essential for maintaining motor integrity and preventing dissociation under mechanical stress conditions.
The regulation of heterotrimeric complex formation involves multiple mechanisms including post-translational modifications, protein concentration gradients, and competitive binding interactions. Phosphorylation events can modulate the binding affinity between subunits, allowing for dynamic regulation of motor activity in response to cellular signals. Additionally, the protein's interactions with other cellular components, such as Adenomatous Polyposis Coli and small G protein regulators, can influence complex stability and subcellular localization patterns.
| Complex Type | Motor Subunits | Accessory Subunit | Interaction Score | Primary Functions |
|---|---|---|---|---|
| Kinesin-2A | KIF3A + KIF3B | KIFAP3 | 0.998 | Chromosome segregation, ciliary transport |
| Kinesin-2B | KIF3A + KIF3C | KIFAP3 | 0.944 | Specialized transport, tissue-specific roles |
| Alternative | KIF3B + KIF3C | KIFAP3 | Unknown | Potential backup mechanisms |
Properties
CAS No. |
180856-77-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Synonyms |
kinesin superfamily-associated protein 3 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Cancer Research
Breast Cancer
KAP3 has been identified as significantly overexpressed in breast cancer tissues. A study utilizing tissue microarrays revealed that 84% of breast cancer samples exhibited elevated levels of KAP3 protein . This suggests that KAP3 may serve as a potential biomarker for breast cancer diagnosis and prognosis. The mechanism underlying its overexpression appears linked to its role in cellular transport processes that are crucial for tumor progression.
Other Cancers
Research indicates that KAP3 may also be implicated in other forms of cancer beyond breast cancer, although specific studies are less prevalent. Its involvement in cellular transport mechanisms could contribute to oncogenic processes by facilitating the movement of growth factors or other signaling molecules essential for tumor growth.
Neuroendocrine Applications
KAP3 is notably expressed in the hypothalamus, where it plays a role in regulating neuroendocrine functions related to puberty. Studies have shown that during juvenile development in female rats, KAP3 mRNA levels increase significantly, suggesting its involvement in the excitatory control of female puberty . Inhibition of KAP3 expression through antisense oligodeoxynucleotides resulted in delayed release of gonadotropin-releasing hormone (GnRH), indicating its critical role in neuroendocrine signaling pathways .
Cellular Transport Mechanisms
KAP3's primary function involves facilitating the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum. Disruption of KAP3 expression leads to impaired transport processes, which can have significant implications for cellular homeostasis and function . This transport mechanism is vital for maintaining cellular organization and responding to stress signals.
Comparative Data Table
Case Studies
-
Breast Cancer Overexpression Study
A comprehensive analysis involving 285 breast cancer samples demonstrated a strong correlation between KAP3 overexpression and tumor aggressiveness. The study utilized immunohistochemical techniques to validate findings at the protein level, supporting KAP3's potential as a therapeutic target . -
Neuroendocrine Regulation Study
Research focusing on female rats revealed that manipulation of KAP3 levels directly affects GnRH release and subsequent pubertal development. This underscores the importance of KAP3 in neuroendocrine signaling and reproductive health .
Chemical Reactions Analysis
ATP Hydrolysis and Motor Activity
KAP3 modulates the ATPase activity of the KIF3 complex, enabling microtubule-dependent cargo transport. The heterotrimer exhibits ATPase activity of 39 nmol/mg/min in the presence of microtubules, while the KIF3A/KIF3B heterodimer alone shows similar activity (39 nmol/mg/min ) . This suggests KAP3 does not directly alter ATP hydrolysis kinetics but stabilizes cargo binding.
| Parameter | KIF3A/3B Heterodimer | KIF3A/3B/KAP3 Heterotrimer | Source |
|---|---|---|---|
| ATPase activity (MT-bound) | 39 nmol/mg/min | 39 nmol/mg/min | |
| Microtubule sliding velocity | 0.59 µm/s | 0.53 µm/s |
Structural Interactions with Kinesin Motors
KAP3 binds the tail domain of the KIF3A/3B heterodimer via its tetratricopeptide repeat (TPR) regions, forming a globular complex . Cryo-EM studies reveal that KAP3 induces conformational changes in the motor domain, including:
-
Displacement of helix α4 in KIF3B, distorting the nucleotide-binding pocket .
-
Steric blocking of microtubule-binding surfaces (Kβ5 and KL8 regions) .
Key binding residues :
Cargo Recognition and Binding
KAP3 facilitates cargo interaction through a two-step mechanism:
Step 1 : Initial docking via the KAP3 "docking domain" (residues 400–500) .
Step 2 : Stabilization through coiled-coil interactions between KIF3A and cargo adaptors (e.g., APC, SmgGDS) .
Regulatory Inhibition by KBP
Kinesin-binding protein (KBP) competitively inhibits KAP3-mediated cargo transport by:
-
Sequestration of tubulin-binding surfaces : KBP binds KIF3 motor domains, reducing microtubule attachment efficiency by >70% .
-
Structural distortion : KBP induces a 45° tilt in the motor domain, disrupting ATPase activation .
Mutation studies :
Post-Translational Modifications
KAP3 undergoes phosphorylation at Ser312 and Thr588 , enhancing binding to KIF3A/3B and cargo adaptors . These modifications are regulated by:
Disease-Associated Dysregulation
Breast cancer : Overexpression of KAP3 (84% of cases) correlates with enhanced SmgGDS-mediated Ras/Rho signaling .
Polycystic kidney disease : Loss of KAP3 disrupts β-catenin transport, leading to cystic epithelial proliferation .
Comparison with Similar Compounds
Kinesin-2 (KIF3A/KIF3B/KAP3) vs. Kinesin-1 (KIF5)
KAP3 vs. KIF17 (Kinesin-2 Subfamily)
- Structural Differences: KAP3: Non-motor subunit with α-helical structure; stabilizes KIF3A/3B interactions . KIF17: Motor subunit with a conserved kinesin motor domain; forms a homodimer or heterodimer with KIF3B .
- Functional Roles :
- Expression :
Kinesin-II in Evolution and Ciliogenesis
The kinesin-2 family (including KAP3-associated complexes) is evolutionarily conserved, with homologs in Chlamydomonas (FLA10) and C. elegans (OSM-3). These complexes drive intraflagellar transport (IFT), essential for cilia formation . In contrast, KAP3-independent kinesins like KIF7 regulate Hedgehog signaling, highlighting functional divergence within the superfamily .
Research Findings and Implications
Key Studies on KAP3
- Membrane Binding Regulation: KAP3 enables the KIF3 complex to associate with membranous organelles, as shown in baculovirus-Sf9 reconstitution assays .
- Neuronal Polarization : KAP3-APC interactions direct Par3 transport to axonal growth cones, a process disrupted in neurodevelopmental disorders .
- Autophagosome Maturation : KAP3-KIF3A/3B facilitates anterograde transport of autophagosomes, while dynein mediates retrograde transport. Dysregulation is linked to neurodegenerative conditions .
Comparative Insights
- Kinesin-2 vs. Kinesin-3: Unlike KIF1A (kinesin-3 family), which transports synaptic vesicles as a monomer, KAP3-associated kinesin-2 requires heterotrimer assembly for processive movement .
- Therapeutic Potential: Targeting KAP3 interactions with APC or KIF3A/3B could mitigate pathologies in cancer (e.g., colorectal tumors with APC mutations) and neurodegeneration .
Preparation Methods
Prokaryotic Expression in Escherichia coli
KIFAP3 domains or full-length constructs are often expressed in E. coli due to its cost-effectiveness and scalability. The pET or pColdII vectors are frequently employed, incorporating affinity tags such as His₆ or maltose-binding protein (MBP) for purification.
-
Construct Design : A truncated KIFAP3 fragment (amino acids 1–200) was expressed using a pET-based system, yielding 0.5–1 mg/L of soluble protein after induction with 0.5 mM IPTG at 16°C for 20 hours.
-
Denaturation and Refolding : Inclusion bodies are solubilized in 8 M urea, followed by stepwise dialysis into PBS (pH 7.4) with 1 M urea.
Table 1: Prokaryotic Expression Parameters
Eukaryotic Expression in Insect Cells
For full-length KIFAP3 with post-translational modifications, baculovirus-mediated expression in Spodoptera frugiperda (Sf9) cells is preferred. Co-expression with binding partners (e.g., KIF3A/KIF3B) ensures proper complex assembly.
-
MultiBac System : Co-infection with KIFAP3, KIF3A, and KIF3B baculoviruses yields a heterotrimeric complex. Cells are harvested 72 hours post-infection, with lysis in 20 mM HEPES (pH 7.4), 150 mM KCl, and 2 mM MgATP.
Purification Strategies
Affinity Chromatography
Size-Exclusion Chromatography (SEC)
SEC on Superdex 200 or Sephacryl S-300 resolves KIFAP3 complexes into monodisperse peaks. The heterotrimeric KIFAP3/KIF3A/KIF3B complex elutes at ~480 kDa, consistent with a 1:1:1 stoichiometry.
Table 2: Chromatography Conditions
Immunoprecipitation from Native Tissues
KIFAP3 is co-purified with kinesin-2 from bovine brain extracts:
-
Homogenization : Brain tissue is homogenized in 20 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, and protease inhibitors.
-
Microtubule Affinity : Taxol-stabilized microtubules and 5 mM AMP-PNP are used to bind kinesin complexes, followed by centrifugation at 150,000 × g for 1 hour.
-
ATP Elution : Complexes are released using 5 mM ATP, yielding ~0.5 mg/kg tissue.
Validation and Functional Assays
SDS-PAGE and Western Blotting
Immunofluorescence Microscopy
KIFAP3 localizes to the endoplasmic reticulum and mitotic spindles. Fixation with 4% paraformaldehyde and permeabilization with 0.1% Triton X-100 are standard.
Q & A
Q. What is the primary molecular function of KAP3, and how does it interact with the KIF3A/B complex?
KAP3 serves as a regulatory subunit of the heterotrimeric KIF3A/3B motor complex, facilitating microtubule-based anterograde transport of membranous organelles in neurons and polarized cells. It binds to the tail domains of KIF3A/3B via its α-helical structure, forming a stable complex critical for cargo loading and directional motility . Methodologically, co-immunoprecipitation (Co-IP) of KAP3 with KIF3A/B in mouse brain lysates and baculovirus-Sf9 reconstitution assays are standard approaches to validate this interaction .
Q. Which proteins or pathways are known to interact with KAP3 in cellular polarization?
KAP3 interacts with Adenomatous Polyposis Coli (APC) via its armadillo (ARM) domain, enabling APC transport to cortical clusters during neuronal polarization. This interaction is essential for Par3 localization to axonal growth cones. Yeast two-hybrid screens and immunofluorescence colocalization in neuronal cultures are used to study this mechanism . Dominant-negative KAP3 fragments disrupt APC clustering, providing a functional assay .
Q. What experimental techniques are used to visualize KAP3-mediated intracellular transport?
Live-cell imaging of GFP-tagged KAP3 in cultured neurons, combined with microtubule depolymerization assays (e.g., nocodazole treatment), reveals its motility and dependence on intact microtubules. Immunoelectron microscopy (EM) further localizes KAP3-KIF3 complexes on membranous organelles .
Advanced Research Questions
Q. How can researchers resolve contradictions in KAP3’s role in ciliary versus axonal transport?
Discrepancies arise from tissue-specific isoforms (KAP3A vs. KAP3B) and context-dependent binding partners. For example, KAP3B is enriched in ciliated cells, while KAP3A dominates in neurons. To address this, isoform-specific siRNA knockdowns in model systems (e.g., Chlamydomonas for cilia vs. hippocampal neurons for axons) paired with rescue experiments can clarify functional divergence .
Q. What experimental designs are optimal for studying KAP3-APC interactions in cancer metastasis?
In colon cancer models, CRISPR/Cas9 knockout of KAP3 in APC-mutant cell lines (e.g., SW480) can test whether KAP3 loss exacerbates Wnt/β-catenin signaling dysregulation. Co-IP of endogenous APC-KAP3 complexes in migrating cells, followed by scratch-wound assays, quantifies impact on directional migration .
Q. How do phosphorylation states regulate KAP3’s binding to KIF3A/B and cargo specificity?
Phosphomimetic mutagenesis (e.g., serine-to-glutamate substitutions) in KAP3’s C-terminal region, combined with in vitro motility assays, can test how post-translational modifications alter motor activity. Mass spectrometry of immunoprecipitated KAP3 from synchronized cells identifies kinase candidates (e.g., GSK-3β) .
Contradictions and Open Questions
- KAP3 in Cancer: While KAP3-APC interactions suppress Wnt signaling in normal cells, some studies report KAP3 overexpression in metastatic tumors. Single-cell RNA sequencing of tumor microenvironments may clarify context-dependent roles .
- Isoform-Specific Functions: KAP3A and KAP3B show divergent tissue distributions, but their distinct cargo preferences remain unresolved. Isoform-specific proteomics in differentiated cell types (e.g., neurons vs. epithelial cells) could address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
